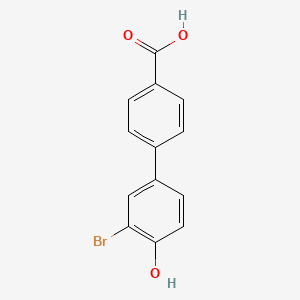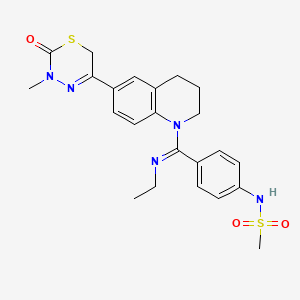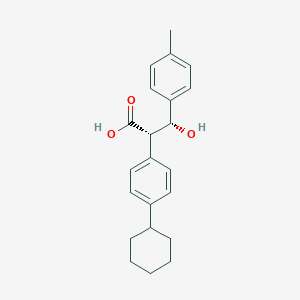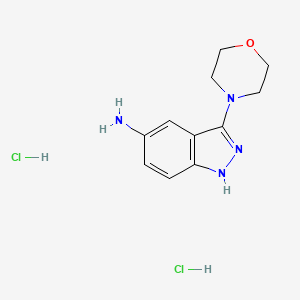
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride is a chemical compound belonging to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic structure composed of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indazole-5-amine with morpholine in the presence of a suitable catalyst, such as copper(II) acetate, under an oxygen atmosphere. The reaction typically proceeds via N-N bond formation and cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized indazole derivatives, reduced indazole derivatives, and substituted indazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antitumor, and antibacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride is compared with other similar compounds, such as:
Niraparib: An anticancer drug used for the treatment of ovarian, breast, and prostate cancer.
Pazopanib: A tyrosine kinase inhibitor approved for renal cell carcinoma.
Indazole derivatives: Other indazole derivatives with diverse biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
These compounds share structural similarities but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
126596-47-2 |
|---|---|
Molecular Formula |
C11H16Cl2N4O |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
3-morpholin-4-yl-1H-indazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C11H14N4O.2ClH/c12-8-1-2-10-9(7-8)11(14-13-10)15-3-5-16-6-4-15;;/h1-2,7H,3-6,12H2,(H,13,14);2*1H |
InChI Key |
VMFUTSOFGDDXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NNC3=C2C=C(C=C3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



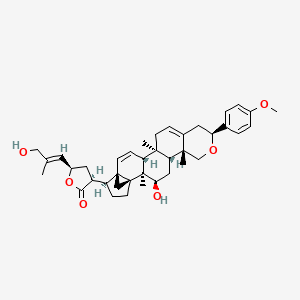
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
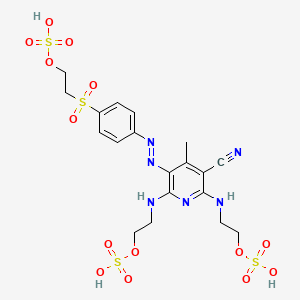
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)

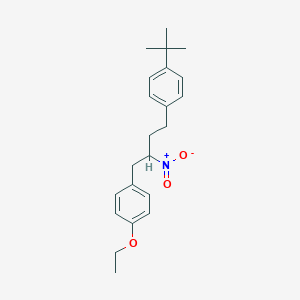
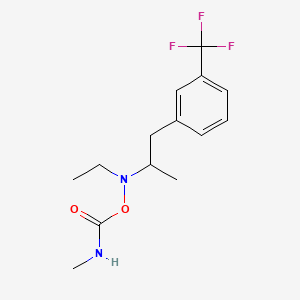
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)

